![molecular formula C11H11NO5 B5101016 [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid](/img/structure/B5101016.png)
[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid, also known as Bz-OMe-DAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it an ideal candidate for use in various biochemical and physiological experiments.
Wirkmechanismus
The mechanism of action of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid is based on its ability to inhibit VMAT2. This inhibition leads to a decrease in the uptake of neurotransmitters into synaptic vesicles, which in turn modulates their release into the synaptic cleft. This modulation can have various effects on neuronal signaling and can potentially provide insights into the underlying mechanisms of various neurological disorders.
Biochemical and Physiological Effects:
[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid has been shown to have various biochemical and physiological effects. In addition to its ability to modulate neurotransmitter release, [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid has also been shown to inhibit the uptake of other molecules such as histamine and adrenaline. This inhibition can potentially provide insights into the underlying mechanisms of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid is its unique structure, which makes it an ideal candidate for use in various biochemical and physiological experiments. However, one of the limitations of this molecule is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid. One possible direction is the development of more efficient synthesis methods that can increase the yield of this molecule. Another direction is the investigation of the potential applications of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid in the treatment of various neurological and physiological disorders. Finally, the study of the structure-activity relationship of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid and its derivatives can potentially lead to the development of more potent and selective inhibitors of VMAT2.
Synthesemethoden
The synthesis of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid is a multistep process that involves several chemical reactions. The starting material for this synthesis is 2-hydroxybenzaldehyde, which is reacted with nitroethane to form 2-nitropropene. This intermediate is then reduced using sodium borohydride to form 2-amino-1-phenylethanol. The final step involves the reaction of 2-amino-1-phenylethanol with chloroacetic acid to form [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid. The overall yield of this synthesis is approximately 30%.
Wissenschaftliche Forschungsanwendungen
[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid has been extensively studied for its potential applications in scientific research. One of the most promising applications of this molecule is in the field of neuroscience. [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid has been shown to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid can modulate the release of these neurotransmitters and potentially provide insights into the underlying mechanisms of various neurological disorders.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-10(11(14)15)12-5-7-6-16-8-3-1-2-4-9(8)17-7/h1-4,7H,5-6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRCRKKKFFPSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.